N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride
Overview
Description
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride is a complex organic compound that belongs to the class of quinazolinamines. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a quinazoline moiety. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or formic acid under reflux conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline core.
Attachment of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine moiety and exhibits herbicidal activity.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another quinazoline derivative with potential therapeutic applications.
Uniqueness
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride is unique due to its specific combination of the morpholine, pyridine, and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O.ClH/c1-2-6-17-16(5-1)19(21-8-9-24-10-12-25-13-11-24)23-18(22-17)15-4-3-7-20-14-15;/h1-7,14H,8-13H2,(H,21,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBVPGMFHQLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.